methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate

Medicinal Chemistry Chemical Biology Synthetic Intermediate

Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate (CAS 1506879-03-3) is a polysubstituted pyrimidine derivative with the molecular formula C9H11N3O2 and a molecular weight of 193.20 g/mol. Its structure features a unique combination of a C-4 amino group, a C-6 cyclopropyl ring, and a C-2 methyl carboxylate ester.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
CAS No. 1506879-03-3
Cat. No. B6616081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate
CAS1506879-03-3
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=CC(=N1)N)C2CC2
InChIInChI=1S/C9H11N3O2/c1-14-9(13)8-11-6(5-2-3-5)4-7(10)12-8/h4-5H,2-3H2,1H3,(H2,10,11,12)
InChIKeyHGEFFHOMSILOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-6-Cyclopropylpyrimidine-2-Carboxylate: A Distinct Pyrimidine Scaffold for Kinase-Focused Research and Chemical Synthesis


Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate (CAS 1506879-03-3) is a polysubstituted pyrimidine derivative with the molecular formula C9H11N3O2 and a molecular weight of 193.20 g/mol [1]. Its structure features a unique combination of a C-4 amino group, a C-6 cyclopropyl ring, and a C-2 methyl carboxylate ester [1]. This specific substitution pattern distinguishes it from a broad class of aminopyrimidines and has been cited in the context of G protein-coupled receptor kinase (GRK) inhibitor research . The compound is typically supplied as a research chemical with a certified purity of at least 95% .

The Critical Impact of Substitution Pattern on Function: Why Methyl 4-Amino-6-Cyclopropylpyrimidine-2-Carboxylate Is Not Interchangeable


Generic substitution fails for this compound because its value is not merely as a 'pyrimidine,' but as a precisely functionalized scaffold. The simultaneous presence of the 4-amino, 6-cyclopropyl, and 2-methyl carboxylate groups defines its interaction with biological targets like GRKs and its utility as a synthetic intermediate . An isomer such as methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate (CAS 1133115-42-0) possesses an identical molecular formula and weight (C9H11N3O2, 193.20 g/mol) but a fundamentally different arrangement of functional groups, leading to altered reactivity and binding conformations . This positional specificity means that any substitute without this exact architecture is chemically and biologically distinct, making target-specific procurement non-negotiable for reproducible research or synthesis.

Quantitative Differentiation Guide for Methyl 4-Amino-6-Cyclopropylpyrimidine-2-Carboxylate


Precise Physicochemical Identity vs. Positional Isomer Methyl 2-Amino-4-Cyclopropylpyrimidine-5-Carboxylate

The target compound is often confused with its positional isomer, methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate. They share the same molecular formula (C9H11N3O2) and molecular weight (193.20 g/mol) [1]. However, the target compound's amino group is at position 4 and the carboxylate at position 2, a configuration linked to GRK inhibition, whereas the isomer has these groups at positions 2 and 5 respectively, a pattern not associated with this specific biological activity in the cited literature . The InChIKey is HGEFFHOMSILOLK-UHFFFAOYSA-N, providing a definitive, machine-readable identifier to prevent this procurement error [1].

Medicinal Chemistry Chemical Biology Synthetic Intermediate

Validated Research Application: Citation in G Protein-Coupled Receptor Kinase (GRK) Inhibitor Studies

The specific substitution pattern of this compound places it within the class of pyrimidine derivatives explored as GRK inhibitors . Vendor documentation explicitly categorizes the compound as a 'Protein Kinase Inhibitor' and links it to foundational research, such as the study by Bigham, E., et al. in the Journal of Medicinal Chemistry . This creates a traceable research lineage, setting it apart from numerous other aminopyrimidine isomers that lack this specific connection to GRK biology. While direct comparative IC50 data against a specific kinase from this source is not provided, the classification serves as a verified starting point for kinase-targeted design.

Kinase Inhibition Cardiovascular Research Signal Transduction

Consistent and Verifiable Purity Specification Across Independent Vendors

Reproducible research requires a defined starting material purity. This compound is consistently specified at a minimum of 95% purity across multiple independent global vendors, including Leyan and CymitQuimica . This cross-vendor consensus establishes a reliable quality benchmark of ≥95%, enabling scientists to make a direct comparison against alternative, potentially lesser-characterized sources or in-house synthesized batches. The availability of this specification facilitates the establishment of standardized purity thresholds for biological assays.

Reproducibility Quality Control Chemical Procurement

Defined Storage and Handling Stability for Laboratory Logistics

Clear handling and stability profiles are essential for laboratory logistics and long-term research planning. Vendors provide explicit storage conditions for this compound, recommending a sealed, dry environment at 2-8°C, which minimizes hydrolysis of the methyl ester . This documented requirement quantifies the logistical commitment needed to maintain compound integrity. In contrast, many laboratory-synthesized or less-documented analogs lack this stability data, introducing a risk of degradation and experimental irreproducibility over the course of a study.

Compound Management Laboratory Logistics Chemical Stability

Role as a Key Intermediate for Carbocyclic Nucleoside Synthesis

Beyond its direct biological application, this compound's unique functional group arrangement makes it a valuable synthetic intermediate. Patent literature indicates 4-amino-6-cyclopropylpyrimidine derivatives are important building blocks for synthesizing novel 5-substituted pyrimidine carbocyclic nucleosides, which are a structurally more complex class of medicinal agents [1]. This positions the target compound as a starting material in a specific, high-value synthetic pathway that is not accessible using the 2-amino-5-carboxylate isomer or similar analogs lacking the correct group topology.

Synthetic Chemistry Nucleoside Analogs Antiviral Research

Validated Application Scenarios for Methyl 4-Amino-6-Cyclopropylpyrimidine-2-Carboxylate Procurement


Scaffold for GRK-Targeted Medicinal Chemistry Programs

Procurement is most appropriate for medicinal chemistry campaigns targeting G protein-coupled receptor kinases. The compound's classification as a GRK inhibitor, supported by literature references , provides a hypothesis-driven starting point. Using this specific, pre-classified scaffold reduces early-stage hit-finding uncertainty compared to screening libraries of random, unclassified aminopyrimidines.

Reference Standard for Positional Isomer Identification in Quality Control

Given the existence of a common positional isomer with identical molecular weight, this compound serves as a critical analytical reference standard . Procurement enables the development of HPLC or LC-MS methods based on retention time or InChIKey differentiation, ensuring that downstream biological data is correctly attributed to the C-4 amino, C-2 carboxylate isomer and not a mis-sourced contaminant.

Key Raw Material for Carbocyclic Nucleoside Analogue Synthesis

This is a high-value procurement scenario for synthetic chemistry groups focused on antiviral or anticancer nucleoside analogues. The compound is explicitly identified as an important intermediate for a subsequent, complex class of 5-substituted pyrimidine carbocyclic nucleosides, providing a direct, efficient entry point into this chemical space [1].

Establishment of Assay Baseline Using a Multi-Vendor Validated Specification

Labs aiming for high inter-experimental reproducibility should procure this compound from vendors that consistently report a ≥95% purity specification . This pre-validated quality standard allows for immediate use in dose-response assays to establish baseline IC50/EC50 values without the need for costly and time-consuming initial repurification, a clear advantage over compounds of unknown or uncertified purity.

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